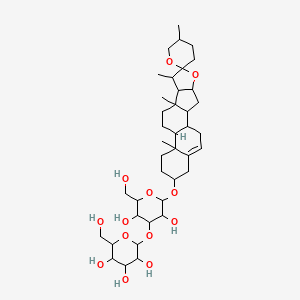
Gly-lys hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-lys hydrochloride, also known as glycyl-lysine hydrochloride, is a dipeptide composed of glycine and lysine, with the addition of a hydrochloride group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C8H17N3O3·HCl, and it has a molecular weight of 239.70 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gly-lys hydrochloride can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The glycine and lysine are protected with suitable protecting groups to prevent side reactions, which are later removed to yield the final product.
Industrial Production Methods: On an industrial scale, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves anchoring the first amino acid (glycine) to a solid resin, followed by sequential addition of the protected lysine. After the peptide chain is assembled, the product is cleaved from the resin and purified.
Analyse Des Réactions Chimiques
Types of Reactions: Gly-lys hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if applicable.
Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products depend on the specific reaction. For example, acylation of the lysine amino group can yield N-acyl-gly-lys derivatives.
Applications De Recherche Scientifique
Gly-lys hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide reactions.
Biology: Serves as a substrate in enzymatic studies, particularly in the investigation of proteases and peptidases.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of gly-lys hydrochloride depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between glycine and lysine. In drug delivery, it can facilitate the transport of therapeutic agents across cell membranes due to its peptide nature. The molecular targets and pathways involved vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Gly-lys hydrochloride can be compared with other dipeptides such as:
Gly-gly hydrochloride: Composed of two glycine residues, lacking the basic amino group present in lysine.
Gly-his hydrochloride: Contains histidine, which introduces an imidazole side chain, differing in reactivity and function.
Lys-lys hydrochloride: Composed of two lysine residues, providing more basic amino groups and different chemical properties.
Uniqueness: this compound is unique due to the presence of both a simple amino acid (glycine) and a basic amino acid (lysine), which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that other dipeptides may not.
Propriétés
Formule moléculaire |
C8H18ClN3O3 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H |
Clé InChI |
KCHSMZJVQBTUHR-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)






![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
